Boc-L-allysine ethylene acetal

Vue d'ensemble

Description

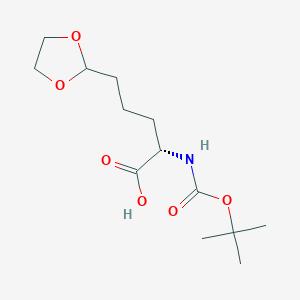

Boc-L-allysine ethylene acetal, also known as (S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid, is a derivative of lysine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethylene acetal moiety. This compound is primarily used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Mécanisme D'action

Target of Action

Boc-L-allysine ethylene acetal is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues.

Mode of Action

The mode of action of this compound is not explicitly stated in the available literature. As a lysine derivative, it may interact with its targets in a manner similar to lysine. Lysine is known to play a crucial role in protein synthesis, and it can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Given its structural similarity to lysine, it may be involved in pathways related to protein synthesis and metabolism. Lysine is an essential amino acid that plays a vital role in protein synthesis and various metabolic processes .

Result of Action

As a lysine derivative, it may have similar effects to lysine, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Analyse Biochimique

Biochemical Properties

Boc-L-allysine ethylene acetal plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with enzymes involved in lysine metabolism, such as lysine-ketoglutarate reductase and saccharopine dehydrogenase . These interactions are essential for the synthesis and modification of peptides, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise . Additionally, this compound can impact mental performance during stress-related tasks and prevent exercise-induced muscle damage . These effects highlight the compound’s potential in enhancing cellular functions and overall physiological activities.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to lysine residues, facilitating the formation of α-aminoadipic-δ-semialdehyde, a key intermediate in lysine metabolism . This interaction is crucial for the regulation of lysine degradation and the synthesis of important metabolic intermediates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular functions and physiological activities . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for specific applications . These findings are crucial for the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lysine metabolism. It interacts with enzymes such as lysine-ketoglutarate reductase and saccharopine dehydrogenase, facilitating the conversion of lysine into α-aminoadipic-δ-semialdehyde . This interaction is essential for maintaining metabolic flux and regulating metabolite levels, making this compound a key player in lysine metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the use of this compound in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the precise role of this compound in cellular processes and optimizing its use in research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-allysine ethylene acetal typically involves the protection of the amino group of lysine with a Boc group, followed by the formation of the ethylene acetal. The process can be summarized as follows:

Protection of Lysine: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-lysine.

Formation of Ethylene Acetal: Boc-L-lysine is then treated with ethylene glycol and an acid catalyst, such as p-toluenesulfonic acid, to form the ethylene acetal.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of lysine are protected with Boc groups using Boc2O and a base.

Acetal Formation: The protected lysine is then reacted with ethylene glycol in the presence of an acid catalyst to form the ethylene acetal.

Analyse Des Réactions Chimiques

Types of Reactions: Boc-L-allysine ethylene acetal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used to replace the Boc group under basic conditions.

Major Products:

Oxidation Products: Aldehydes and ketones.

Reduction Products: Alcohols.

Substitution Products: Compounds with new functional groups replacing the Boc group.

Applications De Recherche Scientifique

Boc-L-allysine ethylene acetal has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of protein structure and function, particularly in the synthesis of modified peptides.

Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Boc-L-lysine: Similar in structure but lacks the ethylene acetal moiety.

L-allysine ethylene acetal: Similar but without the Boc protecting group.

Boc-L-ornithine: Another Boc-protected amino acid derivative.

Uniqueness: Boc-L-allysine ethylene acetal is unique due to the presence of both the Boc protecting group and the ethylene acetal moiety. This dual protection provides enhanced stability and versatility in synthetic applications compared to similar compounds.

Activité Biologique

Boc-L-allysine ethylene acetal, a derivative of the amino acid lysine, is recognized for its applications in organic synthesis, particularly in peptide chemistry. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and an ethylene acetal moiety, which contribute to its utility in various biochemical and pharmaceutical contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential applications in scientific research and medicine.

Overview of this compound

- Chemical Structure : this compound is also known as (S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid.

- CAS Number : 1234692-79-5

- Molecular Formula : C₁₁H₁₉N₃O₃

Target of Action

This compound acts primarily as a building block in peptide synthesis and is involved in various biochemical pathways due to its structural similarity to lysine. Lysine is crucial for protein synthesis and influences anabolic hormone secretion, metabolism, and muscle recovery.

Mode of Action

The exact mode of action for this compound is not fully elucidated; however, it is believed to interact with enzymes related to lysine metabolism. It may facilitate the formation of peptide bonds and influence cellular processes such as gene expression and signaling pathways.

Cellular Effects

This compound has been shown to impact several cellular processes:

- Cell Signaling : It may modulate pathways involved in nutrient sensing and metabolic regulation.

- Gene Expression : The compound can influence gene expression profiles related to muscle growth and recovery.

Biochemical Interactions

The compound interacts with enzymes such as lysine-ketoglutarate reductase and saccharopine dehydrogenase. These interactions are vital for the metabolism of lysine and related compounds.

Synthetic Routes

The synthesis typically involves:

- Protection of Lysine : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form Boc-L-lysine.

- Formation of Ethylene Acetal : Treatment of Boc-L-lysine with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to yield this compound.

Industrial Use

This compound serves as a key intermediate in the production of pharmaceuticals, especially peptide-based drugs. Its ability to facilitate complex organic reactions makes it valuable in both academic research and commercial applications .

Case Studies and Research Findings

Several studies highlight the biological activity and applications of this compound:

- Peptide Synthesis : Research demonstrates its effectiveness as a building block for synthesizing modified peptides that exhibit enhanced biological activity or stability.

- Enzymatic Reactions : Studies have shown that this compound can be utilized in biocatalytic processes, enhancing the efficiency of synthesizing chiral compounds .

- Pharmaceutical Development : The compound has been explored for its potential in drug development, particularly for creating novel therapeutic agents targeting metabolic disorders .

Propriétés

IUPAC Name |

(2S)-5-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(15)16)5-4-6-10-18-7-8-19-10/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTJAOCCHPCKAT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC1OCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC1OCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.